molecular formula C14H26 B14595891 2,6,10-Trimethylundeca-1,9-diene CAS No. 60782-60-7

2,6,10-Trimethylundeca-1,9-diene

Cat. No.: B14595891
CAS No.: 60782-60-7
M. Wt: 194.36 g/mol
InChI Key: ITMDNOFFRHDSDX-UHFFFAOYSA-N
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Description

2,6,10-Trimethylundeca-1,9-diene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of multiple double bonds in its structure. This compound is known for its role in various chemical processes and its presence in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethylundeca-1,9-diene can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,6,10-trimethylundec-9-en-1-ol with a suitable dehydrating agent can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic dehydrogenation of corresponding alkanes. The process typically requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of double bonds .

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethylundeca-1,9-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2,6,10-trimethylundec-9-en-1-ol, 2,6,10-trimethylundec-9-enal, or 2,6,10-trimethylundec-9-enoic acid.

    Reduction: Formation of 2,6,10-trimethylundecane.

    Substitution: Formation of this compound halides.

Scientific Research Applications

2,6,10-Trimethylundeca-1,9-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10-Trimethylundeca-1,9-diene involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptors in the olfactory system of insects and triggering specific behavioral responses. The compound’s double bonds play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6,10-Trimethylundeca-5,9-dienal: This compound is structurally similar but contains an aldehyde group instead of a terminal double bond.

    2,6,10-Trimethyltridecane: A saturated hydrocarbon with a similar carbon skeleton but lacking double bonds.

    (E)-2,6,10-Trimethylhexadeca-1,3-diene: A longer-chain diene with similar structural features.

Uniqueness

2,6,10-Trimethylundeca-1,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60782-60-7

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

2,6,10-trimethylundeca-1,9-diene

InChI

InChI=1S/C14H26/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h9,14H,1,6-8,10-11H2,2-5H3

InChI Key

ITMDNOFFRHDSDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=C)C)CCC=C(C)C

Origin of Product

United States

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